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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DRAQ7, a far-red fluorescent dye for the

analysis of cell viability. DRAQ7 is a valuable tool for researchers in various fields, including

cell biology, immunology, and oncology, offering a reliable method for identifying dead or

membrane-compromised cells in a variety of applications.

Core Principles of DRAQ7
DRAQ7 is a deep red anthraquinone dye that functions as a cell impermeant nuclear stain.[1]

[2] Its primary application is to selectively identify and label cells that have lost plasma

membrane integrity, a hallmark of cell death.[2][3][4] Unlike viable cells, which possess an

intact cell membrane that excludes the dye, DRAQ7 readily penetrates non-viable cells and

intercalates with double-stranded DNA (dsDNA), emitting a strong fluorescent signal upon

excitation.[1][5] This characteristic makes it an ideal probe for dead cell exclusion in flow

cytometry, a nuclear counterstain in fixed-cell imaging, and a real-time indicator of cytotoxicity

in high-content screening assays.[3][6]

One of the key advantages of DRAQ7 is its non-toxic nature, allowing for its inclusion in long-

term cell culture experiments without adversely affecting the viability or proliferation of healthy

cells.[7][8] This enables real-time, kinetic monitoring of cytotoxic events.[7][8]
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The spectral properties and recommended usage concentrations of DRAQ7 are summarized in

the tables below for easy reference and comparison across different applications.

Table 1: Spectral Properties of DRAQ7
Property Wavelength (nm) Notes

Excitation Maxima 599 / 644[1][9]

Can be sub-optimally excited

by 488 nm, 568 nm, and 633

nm laser lines.[10]

Emission Maximum
678 / 694 (when intercalated

with dsDNA)[1][9]

Emission begins at

approximately 665 nm and

extends into the near-infrared

region (>800 nm).[10]

Recommended Emission

Filters
695LP, 715LP, 780LP[10][11]

Table 2: Recommended Concentrations for Common
Applications

Application
Recommended
Concentration

Incubation Time Temperature

Flow Cytometry

(Viability)
1 - 3 µM[1] 5 - 15 minutes[1][8]

Room Temperature or

37°C[4][11]

Flow Cytometry (Fixed

Cells)
20 µM[1] 5 - 15 minutes[1] Room Temperature

Fluorescence

Microscopy (Fixed

Cells)

5 - 20 µM[1] 10 - 30 minutes[4][11]
Room Temperature[4]

[11]

High-Content

Screening (Real-time)
1 - 1.5 µM[3] Continuous 37°C
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Detailed methodologies for key experiments utilizing DRAQ7 are provided below. These

protocols serve as a starting point and may require optimization based on cell type and

experimental conditions.

Protocol for Dead Cell Exclusion in Flow Cytometry
This protocol is designed for the identification and exclusion of non-viable cells from analysis.

Materials:

Cell suspension in a suitable buffer (e.g., PBS, azide-free)

DRAQ7™ (0.3 mM stock solution)

Flow cytometer

Procedure:

Prepare a single-cell suspension at a concentration of ≤5 x 10^5 cells/mL.[3]

Add DRAQ7™ to the cell suspension to a final concentration of 1-3 µM. For a 0.3 mM stock,

this is typically a 1:100 to 1:300 dilution (e.g., add 5 µL of 0.3 mM DRAQ7 to 0.5 mL of cell

suspension for a final concentration of 3 µM).[3][12]

Gently mix the cell suspension.

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[1][8] Staining is

accelerated at 37°C.[4][11]

Analyze the cells by flow cytometry without washing.[4] DRAQ7 can be excited by blue (488

nm), green, yellow, or red lasers, with detection in a far-red channel (e.g., using a >660 nm

longpass or a 780/60 bandpass filter).[3]

Protocol for Nuclear Counterstaining in Fixed-Cell
Fluorescence Microscopy
This protocol is for visualizing the nuclei of fixed and permeabilized cells.
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Materials:

Cells grown on coverslips or in imaging plates

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

DRAQ7™ (0.3 mM stock solution)

PBS

Fluorescence microscope

Procedure:

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

If performing immunofluorescence, proceed with primary and secondary antibody

incubations as per your standard protocol.

Dilute DRAQ7™ to a final concentration of 5-20 µM in PBS.

Add the DRAQ7™ solution to the cells and incubate for 10-30 minutes at room temperature,

protected from light.[4][11]

Wash the cells three times with PBS.

Mount the coverslips or image the plates using a fluorescence microscope. DRAQ7 is

optimally excited by yellow/red light and detected using far-red filters.[3]
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Protocol for Real-Time Cytotoxicity Assays in High-
Content Screening
This protocol allows for the kinetic monitoring of cell death in response to treatment.

Materials:

Cells cultured in microplates

Culture medium

DRAQ7™ (0.3 mM stock solution)

Test compound(s)

High-content imaging system

Procedure:

Plate cells in a microplate at the desired density and allow them to adhere overnight.

Add DRAQ7™ directly to the culture medium to a final concentration of 1-1.5 µM.[3]

Add the test compound(s) at the desired concentrations.

Place the microplate in the high-content imaging system equipped with environmental control

(37°C, 5% CO2).

Acquire images in the far-red channel at regular intervals over the desired time course.

Analyze the images to quantify the number of DRAQ7-positive (dead) cells over time.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of DRAQ7.
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DRAQ7 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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